1-Benzothiophene-3-sulfonamide
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Overview
Description
1-Benzothiophene-3-sulfonamide is a chemical compound with the molecular formula C8H7NO2S2 . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound .
Synthesis Analysis
The synthesis of benzothiophene motifs, which includes this compound, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .Molecular Structure Analysis
The molecular weight of this compound is 213.28 . Its InChI code is 1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) .Chemical Reactions Analysis
The synthesis of benzothiophene motifs, including this compound, involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Aerobic Microbial Cometabolism of Benzothiophene
Research by Fedorak & Grbìc-Galìc (1991) explored the aerobic biotransformation of benzothiophene. They found that benzothiophene and its derivatives, including potentially 1-Benzothiophene-3-sulfonamide, are transformed by microbial cultures growing on various substrates. This transformation yields different compounds, indicating a potential use in environmental bioremediation or in understanding microbial interactions with benzothiophene derivatives.
Catalytic Transformations Involving Benzothiophene Derivatives
In a study by Ran et al. (2018), an efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling was reported between (hetero)aromatic sulfonamides and (hetero)arenes. This method could potentially be applicable to this compound, offering a pathway for creating complex bi(hetero)aryl structures, which are significant in drug discovery and material science.
Applications in Organic Electronics
Zhou et al. (2007) described the development of condensed benzothiophene structures for use in organic electronics. Their study, as detailed in Zhou et al. (2007), showcases the potential of benzothiophene derivatives like this compound in creating self-assembled structures in solutions, which are crucial for fabricating single microwire transistors with significant carrier mobility.
Chemical Synthesis and Molecular Structures
Research by Ashraf et al. (2016) involved synthesizing metal complexes using benzimidazole derived sulfonamide, which relates to the structural study of this compound. This provides insights into potential applications in synthesizing new compounds with sulfonamide structures for various uses, including pharmaceuticals.
Microbial Metabolism and Environmental Applications
In a study conducted by Kropp et al. (1994), the microbial metabolism of benzothiophene derivatives was explored. The findings suggest that these compounds undergo transformation through microbial action, leading to the formation of novel sulfur-containing metabolites. This has implications for understanding the microbial degradation of complex organic compounds and their role in environmental processes.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that sulfonamides, a class of compounds to which 1-benzothiophene-3-sulfonamide belongs, primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
Sulfonamides, including this compound, are known to inhibit the activity of dihydropteroate synthetase . They act as competitive inhibitors of p-aminobenzoic acid (PABA), a substrate of the enzyme in the folic acid metabolism cycle . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its deficiency leads to impaired DNA synthesis, which in turn affects cell division and growth .
Pharmacokinetics
It’s known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids, impairing DNA synthesis and affecting cell division and growth . This results in the inhibition of bacterial growth, making sulfonamides effective bacteriostatic agents .
Biochemical Analysis
Biochemical Properties
They have been proven to be effective drugs in present respective disease scenarios, showing remarkable effectiveness with respect to their biological and physiological functions .
Cellular Effects
Benzothiophene derivatives have been reported to have significant effects on various types of cells and cellular processes . They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Molecular Mechanism
Benzothiophenes have been reported to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Benzothiophene-3-sulfonamide in laboratory settings. Benzothiophene derivatives have been reported to show excellent charge transport properties in field-effect devices .
Dosage Effects in Animal Models
Sulfonamides, a class of drugs to which this compound belongs, have been reported to show some risk in animal studies .
Metabolic Pathways
Sulfonamides, a class of drugs to which this compound belongs, are known to undergo phase I and phase II metabolic reactions .
Transport and Distribution
Sulfonamides, a class of drugs to which this compound belongs, are known to be readily absorbed orally and distributed throughout the body .
Subcellular Localization
It is known that sulfonamides, a class of drugs to which this compound belongs, are distributed throughout the body .
Properties
IUPAC Name |
1-benzothiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVAENLIIOACPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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